4-Hydroxypyridine

Catalog No.
S1492017
CAS No.
626-64-2
M.F
C5H5NO
M. Wt
95.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxypyridine

CAS Number

626-64-2

Product Name

4-Hydroxypyridine

IUPAC Name

1H-pyridin-4-one

Molecular Formula

C5H5NO

Molecular Weight

95.1 g/mol

InChI

InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)

InChI Key

GCNTZFIIOFTKIY-UHFFFAOYSA-N

SMILES

C1=CNC=CC1=O

Solubility

10.51 M

Synonyms

4(1H)-pyridinone, 4-hydroxypyridine, 4-hydroxypyridine nitrate, 4-pyridinol, 4-pyridone, gamma-hydroxypyridine

Canonical SMILES

C1=CNC=CC1=O

4-Hydroxypyridine (4-HP) is a simple molecule with the formula C5H5NO. While its natural prevalence is not fully understood, research suggests its presence in plants like Arabidopsis thaliana and as a detoxification product in animals []. However, its applications in scientific research primarily focus on two areas:

Model Compound for Environmental Studies

  • Photodegradation Studies: 4-HP has been used as a model compound to study the natural photodegradation of various aquatic environmental contaminants. This research helps understand the breakdown of harmful substances in water bodies by sunlight, contributing to a better understanding of environmental self-purification mechanisms [].

Synthesis and Material Science Applications

  • Synthesis of Novel Materials: 4-HP has been employed in the synthesis of various materials, such as hybrid materials like (Ag3MoO3F3) (Ag3MoO4)Cl, using hydro(solvato)thermal methods. This research explores the potential of 4-HP as a building block in novel material development [].

4-Hydroxypyridine is an organic compound with the molecular formula C₅H₅NO. It features a hydroxyl group (-OH) attached to the fourth carbon of a pyridine ring, making it a member of the pyridine derivatives. This compound exists in two tautomeric forms: 4-hydroxypyridine and its keto form, 4-pyridone. The compound is known for its role as a building block in organic synthesis and has potential applications in pharmaceuticals and agrochemicals .

Currently, there's limited research on the specific mechanism of action of 4-hydroxypyridine in biological systems. However, its structural similarity to pyridine suggests potential for interactions with enzymes or receptors that recognize the pyridine ring []. Further research is needed to elucidate its biological effects.

  • Toxicity: Data on the specific toxicity of 4-hydroxypyridine is scarce. However, its similarity to pyridine suggests potential for irritation to skin, eyes, and respiratory system upon contact or inhalation.
  • Flammability: Limited information is available, but the presence of the hydroxyl group might slightly decrease flammability compared to pyridine.
  • Reactivity: 4-Hydroxypyridine can react with strong acids or bases.
, including:

  • Aromatic Nucleophilic Substitution: This reaction typically results in N-substitution under specific conditions, indicating its reactivity as a nucleophile .
  • Catalytic Reactions: It can undergo copper-catalyzed N-arylation and O-arylation, allowing for the introduction of aryl groups into its structure .
  • Degradation Pathways: In microbial systems, 4-hydroxypyridine is metabolized by enzymes such as flavin-dependent monooxygenases, leading to products like 3,4-dihydroxypyridine and subsequent ring cleavage products .

4-Hydroxypyridine exhibits notable biological activities, including:

  • Antimicrobial Properties: It has demonstrated efficacy against various bacterial strains, making it a candidate for antibiotic development.
  • Enzyme Inhibition: The compound can inhibit certain enzymes involved in metabolic pathways, which may have implications in drug design .
  • Potential Neuroprotective Effects: Preliminary studies suggest that derivatives of 4-hydroxypyridine may offer neuroprotective benefits, although further research is needed to confirm these effects .

Several methods exist for synthesizing 4-hydroxypyridine:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield 4-hydroxypyridine under acidic conditions.
  • Hydroxylation of Pyridine Derivatives: Hydroxylation reactions using oxidizing agents can convert pyridine derivatives into 4-hydroxypyridine.
  • Copper-Catalyzed Reactions: Utilizing copper salts and boronic acids allows for efficient synthesis through arylation processes .

The applications of 4-hydroxypyridine are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and antimicrobial agents.
  • Agricultural Chemicals: Its derivatives are used in the formulation of herbicides and pesticides.
  • Dyes and Pigments: The compound is also utilized in producing colorants due to its ability to form stable complexes with metal ions .

Studies on the interactions of 4-hydroxypyridine include:

  • Biochemical Pathways: Research has elucidated its metabolic pathways in microorganisms, highlighting its degradation by specific enzymes like KpiA and KpiC .
  • Drug Interactions: Investigations into how this compound interacts with various biological targets are ongoing, particularly concerning its potential as an enzyme inhibitor .

Several compounds share structural similarities with 4-hydroxypyridine. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
2-HydroxypyridineC₅H₅NOHydroxyl group at the second position; different reactivity profile.
3-HydroxypyridineC₅H₅NOHydroxyl group at the third position; distinct biological activities.
4-PyridoneC₅H₄N₂OKeto form of 4-hydroxypyridine; different tautomeric stability.
2-Bromo-5-fluoro-4-hydroxypyridineC₅H₃BrFNOHalogenated derivative with enhanced reactivity for synthetic applications .

XLogP3

-1.3

LogP

-1.3 (LogP)

Melting Point

149.8 °C

UNII

3P2MV07G53

Related CAS

3454-03-3 (nitrate)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (85.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

626-64-2
3454-03-3
108-96-3

Wikipedia

4-pyridone
4-hydroxypyridine

General Manufacturing Information

4(1H)-Pyridinone: ACTIVE
4-Pyridinol: ACTIVE

Dates

Modify: 2023-08-15

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